2,3-Dichloro-5-methylbenzene-1,4-diamine
Description
Properties
CAS No. |
13711-11-0 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.055 |
IUPAC Name |
2,3-dichloro-5-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,10-11H2,1H3 |
InChI Key |
UMUZCVWHSKBQBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)Cl)Cl)N |
Synonyms |
2,3-Dichloro-5-methyl-1,4-benzenediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
- 2,6-Dichlorobenzene-1,4-diamine: Unlike the target compound, the 2,6-dichloro isomer undergoes autoxidation to form a protein-reactive quinone imine, a pathway shared with p-phenylenediamine. This reactivity contributes to its role as a skin sensitizer . The 2,3-dichloro configuration in the target compound may alter oxidation kinetics or product stability due to steric and electronic differences.
- The methyl groups may further hinder oxidation compared to unchlorinated diamines .
Functional Group Impact on Bioactivity
- 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ): Although a naphthoquinone derivative, its dichloro and methoxy substituents mirror the halogenated motifs in the target compound. DCDMNQ exhibits potent cytotoxicity (IC₅₀ = 1–10 µM) in prostate cancer cells, inducing apoptosis and cell cycle arrest . This suggests that chloro-substituted aromatic systems may broadly enhance antitumor activity, though the target compound’s diamine structure could modulate its mechanism.
- N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18) : This compound, with a dichlorophenyl isoxazole moiety, demonstrates the role of bulky substituents in directing pharmacological activity, such as targeting specific enzymes or receptors .
DNA Intercalation Potential
Compounds like 8-(chloromethyl)-9'-purine-2,6-diamine (ICI) and 6-methylquinazoline-2,4-diamine (IC2) exhibit DNA intercalation due to planar aromatic bicyclic systems . While 2,3-Dichloro-5-methylbenzene-1,4-diamine lacks such bicyclic rings, its chloro and methyl groups may still permit weak intercalation or groove binding, though this remains speculative without direct evidence.
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Diazotization of Chlorinated Aniline Precursors
The foundational approach involves diazotization of 3-chloro-5-methylaniline under acidic conditions. In a representative protocol adapted from CN103508903A, 3-chloro-5-methylaniline is dissolved in aqueous hydrochloric acid (HCl) and treated with sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium salt intermediate. Critical parameters include maintaining pH < 2 to stabilize the diazonium species and prevent premature decomposition.
Coupling with Aromatic Substrates
The diazonium salt is subsequently coupled with a methyl-substituted benzene derivative, such as 2-chloro-5-methylphenol, in a nucleophilic aromatic substitution reaction. This step forms an azo-linked intermediate, 4-amino-2,3-dichloro-5-methylazobenzene, with regioselectivity governed by the electron-withdrawing effects of the chloro and methyl groups.
Reaction Conditions:
-
Temperature : 10–15°C to minimize side reactions
-
Catalyst : None required; proceeds via electrophilic attack
Reduction of Azo Intermediates to Diamines
Catalytic Hydrogenolysis
The azo bond in 4-amino-2,3-dichloro-5-methylazobenzene is reduced to the corresponding diamine using catalytic hydrogenation or chemical reductants. Zinc dust in hydrochloric acid (Zn/HCl) is preferred for industrial applications due to its cost-effectiveness and high selectivity:
Optimization Insights:
Alternative Reductants: Iron in Acidic Media
Iron powder in HCl offers comparable efficiency to Zn, with yields of 75–78% reported for analogous diamines. The reaction mechanism involves sequential protonation and electron transfer, with Fe²⁺ ions facilitating azo bond cleavage.
Alternative Synthetic Pathways
Nitro Group Reduction
A multistep synthesis starting from 2,3-dichloro-5-methylnitrobenzene could involve:
-
Nitration : Introducing nitro groups at positions 1 and 4 using mixed acid (H₂SO₄/HNO₃).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts nitro groups to amines.
Challenges include controlling nitration regioselectivity and avoiding over-reduction to hydroxylamine derivatives.
Industrial-Scale Production Considerations
Process Intensification
Large-scale implementations of the diazotization-reduction sequence prioritize:
Q & A
Q. Why do catalytic hydrogenation methods yield inconsistent results for nitro-group reduction in this compound?
- Methodological Answer : Catalyst poisoning by chlorine substituents can occur. Optimize using Pd/C with H₂ at 30–40 psi and acidic conditions (e.g., HCl in THF) to enhance catalytic activity. Monitor reaction progress via in-situ FTIR .
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